Cas no 10285-07-1 (LYCOPSAMINE)

LYCOPSAMINE structure
LYCOPSAMINE structure
Nombre del producto:LYCOPSAMINE
Número CAS:10285-07-1
MF:C15H25NO5
Megavatios:299.362704992294
MDL:MFCD09260181
CID:154786
PubChem ID:107938

LYCOPSAMINE Propiedades químicas y físicas

Nombre e identificación

    • (+)-Lycopsamine
    • [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
    • Butanoic acid,2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl ester,(2S,3S
    • Butanoic acid,2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl ester,(2S,3S)-
    • LYCOPSAMINE
    • 3,4-Didehydroretinol hexadecanoate
    • 3-Dehydroretinol palmitate
    • 3-Dehydroretinyl palmitate
    • dehydroretinyl palmitate
    • Retinol,3,4-didehydro-,hexadecanoate
    • Retinylpalmitat
    • retronecine-O(9)-(-)-viridifloryl ester
    • Retronecine 9-(−)-viridiflorate
    • Lycopsamin
    • Ccris 9199
    • Ccirs 9199
    • (2S,3S)-2,3-Dihydroxy-2-isopropylbutanoic acid [(7R)-7β-hydroxy-5,6,7,7aα-tetrahydro-3H-pyrrolizine-1-yl]methyl ester
    • (2S,3S)-2,3-Dihydroxy-2-isopropylbutanoic acid [(1R,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizine-7-yl]methyl ester
    • (1R-(1alpha,7(2S*,3S*),7Abeta))-(2,3,5,7A-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl)methyl 2,3-dihydroxy-2-(1-methylethyl)butanoate
    • Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7ar)-2,3,5,7A-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, (2S,3S)-
    • Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7A-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, (1R-(1alpha,7(2S*,3S*),7abeta))-
    • CHEBI:6598
    • MFCD09260181
    • UER4ET3OHI
    • 1ST14171
    • RETRONECINE 9-((-)-VIRIDIFLORATE)
    • BUTANOIC ACID, 2,3-DIHYDROXY-2-(1-METHYLETHYL)-, (2,3,5,7A-TETRAHYDRO-1-HYDROXY-1H-PYRROLIZIN-7-YL)METHYL ESTER, (1R-(1.ALPHA.,7(2S*,3S*),7A.BETA.))-
    • DTXCID9068033
    • Lycopsamine 100 microg/mL in Water
    • J-000819
    • SFVVQRJOGUKCEG-ZGFBFQLVSA-N
    • Q27107262
    • 9-Viridiflorylretronecine
    • Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, [1R-[1?,7(2S*,3S*),7a?]]-; Lycopsamine (7CI,8CI); (+)-Lycopsamine; 3'-epi-Intermedine; Retronecine 9-((-)-viridiflorate)
    • AKOS040752803
    • 10285-07-1
    • NS00098507
    • CS-0089560
    • ((1R,7aR)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl (2S,3S)-2,3-dihydroxy-2-isopropylbutanoate
    • HY-124916
    • DTXSID60145542
    • Lycopsamine, HPLC Grade
    • [(1R,7aR)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
    • UNII-UER4ET3OHI
    • 3'-EPI-INTERMEDINE
    • C15H25NO5
    • Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, [1R-[1a,7(2S*,3S*),7ass]]-; Lycopsamine (7CI,8CI); (+)-Lycopsamine; 3'-epi-Intermedine; Retronecine 9-((-)-viridiflorate)
    • DA-55120
    • MDL: MFCD09260181
    • Renchi: InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-/m0/s1
    • Clave inchi: SFVVQRJOGUKCEG-ZGFBFQLVSA-N
    • Sonrisas: O[C@H]1[C@H]2C(COC([C@](O)(C(C)C)[C@H](C)O)=O)=CCN2CC1

Atributos calculados

  • Calidad precisa: 299.17300
  • Masa isotópica única: 299.173273
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 21
  • Cuenta de enlace giratorio: 6
  • Complejidad: 436
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 4
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: -0.4
  • Superficie del Polo topológico: 90.2

Propiedades experimentales

  • Color / forma: Oil
  • Denso: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto de ebullición: 463.3°Cat760mmHg
  • Punto de inflamación: 234°C
  • índice de refracción: 1.567
  • Disolución: Slightly soluble (16 g/l) (25 º C),
  • PSA: 90.23000
  • Logp: -0.38940

LYCOPSAMINE Información de Seguridad

  • Número de transporte de mercancías peligrosas:UN 1544
  • Grupo de embalaje:III
  • Condiciones de almacenamiento:−20°C
  • Nivel de peligro:6.1(b)
  • Categoría de embalaje:III
  • Nivel de peligro:6.1(b)
  • Período de Seguridad:6.1(b)
  • Categoría de embalaje:III

LYCOPSAMINE PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB510355-5 mg
Lycopsamine, HPLC Grade, 95%; .
10285-07-1 95%
5mg
€496.80 2023-04-18
PhytoLab
89726-500mg
Lycopsamine
10285-07-1 ≥ 95.0 %
500mg
€16560 2023-10-25
PhytoLab
89726-50mg
Lycopsamine
10285-07-1 ≥ 95.0 %
50mg
€1863 2023-10-25
PhytoLab
89726-1000mg
Lycopsamine
10285-07-1 ≥ 95.0 %
1000mg
€31050 2023-10-25
A2B Chem LLC
AE10227-5mg
LYCOPSAMINE
10285-07-1 98%
5mg
$1440.00 2024-04-20
PhytoLab
89726-250mg
Lycopsamine
10285-07-1 ≥ 95.0 %
250mg
€8797.5 2023-10-25
abcr
AB510355-5mg
Lycopsamine, HPLC Grade, 95%; .
10285-07-1 95%
5mg
€508.80 2025-02-13
Aaron
AR008TDR-10mg
LYCOPSAMINE
10285-07-1 98%
10mg
$3557.00 2025-02-13
Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:10285-07-1)Lycopsamine
TBW00072
Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:10285-07-1)Butanoic acid,2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl ester,(2S,3S)-
A902557
Pureza:99%
Cantidad:10mg
Precio ($):1128.0